dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate

Description

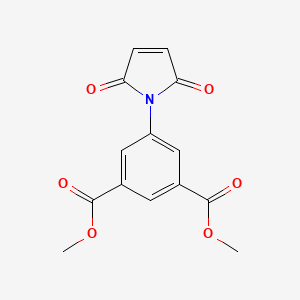

Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate is a bifunctional organic compound featuring a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) attached to the 5-position of an isophthalate dimethyl ester backbone. The maleimide moiety is highly reactive toward thiol groups via Michael addition, making this compound a valuable intermediate in bioconjugation chemistry, particularly for linking biomolecules (e.g., antibodies, peptides) to payloads such as drugs or fluorescent probes . The dimethyl ester groups enhance solubility in organic solvents compared to free carboxylic acid derivatives, facilitating synthetic modifications.

Properties

IUPAC Name |

dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c1-20-13(18)8-5-9(14(19)21-2)7-10(6-8)15-11(16)3-4-12(15)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCCNDIHBWMEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate typically involves the reaction of isophthalic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high yield and purity. The reaction is conducted in specialized reactors with precise temperature and pressure control to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents to the pyrrole ring or isophthalate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a linker in bioconjugation studies, facilitating the attachment of biomolecules to surfaces or other molecules.

Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate exerts its effects involves its reactivity with thiol groups. The maleimide group in the compound reacts with thiols to form stable covalent bonds, enabling the connection of biomolecules. This property is particularly useful in bioconjugation and drug delivery applications.

Molecular Targets and Pathways: The compound targets thiol groups present in proteins and other biomolecules. The reaction with thiols forms a covalent bond, which is essential for the attachment of functional groups or drugs to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Bioconjugation

The compound shares structural and functional similarities with maleimide-containing building blocks used in antibody-drug conjugates (ADCs). Key comparisons include:

*Calculated based on formula C₁₄H₁₁NO₆.

- Structural Differences: Unlike ADC1730/1740, dimethyl 5-(maleimido)isophthalate lacks peptide linkers (e.g., Val-Ala-PAB) and self-immolative groups, resulting in a simpler architecture.

- Reactivity : The maleimide group in all three compounds enables thiol conjugation, but ADC1740’s 4-nitrophenyl carbonate enhances reactivity toward amines, broadening its utility in multi-step bioconjugation .

- Applications: While ADC1730/1740 are specialized for targeted drug delivery, the dimethyl ester derivative is more suited for modular conjugation in diagnostic probes or surface functionalization.

Research Findings and Stability Considerations

- Maleimide Stability : Maleimide-thiol adducts can undergo retro-Michael reactions at physiological pH, but the dimethyl ester’s hydrophobic backbone may mitigate hydrolysis compared to hydrophilic ADC linkers .

Biological Activity

Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate (CAS No. 61837-50-1) is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological effects based on existing literature.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrole ring fused with isophthalic acid. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with pyrrole-based compounds under controlled conditions. Specific methodologies may vary, but common approaches include:

- Knoevenagel Condensation : This method is often employed to form carbon-carbon bonds between the isophthalic acid derivative and the pyrrole.

- Cyclization Reactions : These reactions help in forming the pyrrole moiety while introducing the dioxo functionalities.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.4 | Apoptosis induction |

| Compound B | 8.3 | Inhibition of DNA synthesis |

| Dimethyl Isophthalate | TBD | TBD |

Antibacterial and Anti-inflammatory Properties

Pyrrole derivatives have also been studied for their antibacterial and anti-inflammatory effects. For example, certain compounds have demonstrated activity against various bacterial strains by disrupting cell membrane integrity . Additionally, anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines.

Case Study: Antibacterial Activity

In a study involving dimethyl derivatives of pyrrole compounds:

- Tested Strains : Staphylococcus aureus and Escherichia coli

- Results : The compound exhibited significant inhibition zones in agar diffusion assays.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.

- Enzyme Inhibition : Targets specific enzymes involved in cellular proliferation.

- Interaction with DNA : Forms adducts that hinder replication processes.

Q & A

Q. What are the key considerations for optimizing the synthesis of dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate?

Synthesis optimization requires careful selection of reactants, catalysts, and reaction conditions. For example, esterification reactions involving dimethyl esters (e.g., dimethyl dicarboxylates) often employ acid catalysts like sulfuric acid or enzymatic methods to improve yield and purity. Reaction temperature and solvent polarity are critical for controlling regioselectivity and minimizing side products. Evidence from analogous compounds (e.g., dimethyl 1,3-dioxolane dicarboxylates) highlights the importance of spectroscopic validation (e.g., NMR, IR, and elemental analysis) to confirm structural integrity and enantiomeric purity .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological approaches include:

- Solubility : Use of Hansen solubility parameters and polarity indices to select solvents. Stability in polar solvents (e.g., DMSO, methanol) can be assessed via UV-Vis spectroscopy or HPLC to monitor degradation.

- Stability : Accelerated stability studies under thermal (40–60°C), photolytic (UV exposure), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify decomposition products .

Q. What spectroscopic techniques are most effective for structural elucidation?

- 1H/13C NMR : Critical for confirming the presence of the maleimide (2,5-dioxo-pyrrole) and ester moieties.

- IR Spectroscopy : Detects carbonyl stretches (1750–1700 cm⁻¹ for ester and maleimide groups).

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and stoichiometric ratios .

Advanced Research Questions

Q. How can conflicting data on environmental fate (e.g., biodegradation vs. persistence) be reconciled?

Contradictions often arise from differences in experimental design (e.g., microbial consortia, pH, temperature). A tiered approach is recommended:

Lab Studies : Use OECD 301/302 guidelines to assess biodegradability under controlled aerobic/anaerobic conditions.

Field Studies : Monitor degradation in soil/water matrices using isotope-labeled analogs (e.g., ¹³C-labeled compound) to track transformation products.

Computational Modeling : Apply QSAR models to predict persistence based on log Kow and molecular topology .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) with standardized CLSI protocols. Reference antibiotics (e.g., amikacin) serve as controls .

- Mechanistic Probes : Fluorescence quenching or SPR (Surface Plasmon Resonance) to study binding interactions with cellular targets (e.g., enzymes, DNA).

- Omics Integration : Transcriptomic/proteomic profiling to identify dysregulated pathways (e.g., oxidative stress response) .

Q. How can researchers address discrepancies in reported toxicity data across studies?

- Standardization : Adhere to ISO/EPA guidelines for cytotoxicity assays (e.g., MTT, Comet assay) to ensure reproducibility.

- Dose-Response Analysis : Use Hill slope models to differentiate acute vs. chronic toxicity thresholds.

- Meta-Analysis : Cross-reference studies to identify confounding variables (e.g., impurity profiles, solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.